DNA-Binding Inhibition Potency vs. Pifithrin-μ
NSC194598 inhibits p53 sequence-specific DNA binding with an in vitro IC50 of 180 nM [1]. In contrast, Pifithrin-μ, another p53-binding inhibitor, exhibits a Kd of 0.82 mM (820,000 nM) for p53 binding , representing a potency differential of approximately 4,500-fold.
| Evidence Dimension | In vitro inhibition of p53 DNA-binding activity |
|---|---|
| Target Compound Data | IC50 = 180 nM |
| Comparator Or Baseline | Pifithrin-μ Kd = 0.82 mM (820,000 nM) |
| Quantified Difference | ~4,500-fold higher potency for NSC194598 |
| Conditions | Cell-free, sequence-specific DNA-binding assay (NSC194598) vs. p53 binding affinity assay (Pifithrin-μ) |
Why This Matters
A 4,500-fold potency advantage enables robust target engagement at lower concentrations, minimizing off-target effects and reducing compound consumption in large-scale in vivo radioprotection studies.
- [1] Moritz, E., et al. (2020). Inhibition of p53 DNA binding by a small molecule protects mice from radiation toxicity. Oncogene, 39(29), 5187–5200. https://doi.org/10.1038/s41388-020-1344-y View Source
